molecular formula C12H14O3 B1332819 4-Pent-4-enoxybenzoic acid CAS No. 14142-82-6

4-Pent-4-enoxybenzoic acid

Cat. No.: B1332819
CAS No.: 14142-82-6
M. Wt: 206.24 g/mol
InChI Key: RQQKUZDJSZVTFZ-UHFFFAOYSA-N
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Description

4-Pent-4-enoxybenzoic acid is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a benzoic acid moiety substituted with a pent-4-enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pent-4-enoxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-penten-1-ol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester linkage, followed by hydrolysis to yield the desired acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Pent-4-enoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The pentenyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The double bond in the pentenyl group can be reduced to form a saturated alkyl chain.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products:

    Oxidation: Formation of 4-(4-carboxybutoxy)benzoic acid.

    Reduction: Formation of 4-(4-pentoxy)benzoic acid.

    Substitution: Formation of halogenated derivatives such as 4-bromo-4-pent-4-enoxybenzoic acid.

Scientific Research Applications

4-Pent-4-enoxybenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pent-4-enoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Phenoxybenzoic acid: Similar structure but with a phenoxy group instead of a pentenoxy group.

    4-Methoxybenzoic acid: Contains a methoxy group instead of a pentenoxy group.

    4-Hydroxybenzoic acid: Contains a hydroxy group instead of a pentenoxy group.

Uniqueness: 4-Pent-4-enoxybenzoic acid is unique due to the presence of the pentenoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-pent-4-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h2,5-8H,1,3-4,9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQKUZDJSZVTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366064
Record name para-(pent-4-enoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14142-82-6
Record name para-(pent-4-enoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g of sodium hydroxide, 15 ml of distilled water, 7.6 g of methyl 4-hydroxybenzoate, 0.16 g of tetrabutylammonium bromide and 5.92 ml of 5-bromopent-1-ene are successively placed in a reactor. Vigorous stirring is maintained at ambient temperature for 12 hours. After having added 30 ml of a 2.5M sodium hydroxide solution, the reaction medium is heated at 60–80° C. for 90 minutes. It is subsequently diluted with 120 ml of distilled water and extracted with two times 50 ml of diethylether. The aqueous phase is acidified with 10 ml of concentrated hydrochloric acid in order to make possible the precipitation of the acid. After filtration, washing with distilled water and then drying in a desiccator over P2O5, the acid is obtained with a yield of 93%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.92 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

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